molecular formula C7H2ClF2NO3 B1333688 2,6-Difluoro-3-nitrobenzoyl chloride CAS No. 260552-98-5

2,6-Difluoro-3-nitrobenzoyl chloride

Cat. No. B1333688
M. Wt: 221.54 g/mol
InChI Key: URMNSJGLMUMDDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of 2,6-difluoro-3-nitrobenzoyl chloride is not explicitly detailed in the provided papers, similar compounds have been synthesized through reactions involving fluorinated aromatic compounds. For example, the synthesis of benzyl 2,6-dihydroxy-3-nitrobenzoate involves the reaction of a dihydroxybenzoate with nitric acid, followed by crystallization from ethyl acetate . This suggests that a similar nitration reaction could be employed to introduce the nitro group into a difluorinated benzene ring to synthesize 2,6-difluoro-3-nitrobenzoyl chloride.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,6-difluoro-3-nitrobenzoyl chloride has been confirmed by single-crystal X-ray diffraction . For instance, in the case of benzyl 2,6-dihydroxy-3-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, indicating conjugation with the π-electron system . This coplanarity is likely to be present in 2,6-difluoro-3-nitrobenzoyl chloride as well, affecting its electronic properties.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,6-difluoro-3-nitrobenzoyl chloride, but they do discuss the reactivity of similar fluorinated nitroaromatic compounds. For example, the presence of fluorine atoms on the benzene ring can enhance the acidity of benzimidazolyl-substituted nitronyl nitroxides significantly . This suggests that the electron-withdrawing effect of the fluorine atoms in 2,6-difluoro-3-nitrobenzoyl chloride would also influence its reactivity, potentially making it a more reactive acylating agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoro-3-nitrobenzoyl chloride can be inferred from the properties of related compounds. The introduction of fluorine atoms is known to affect the acidity, redox properties, and magnetic properties of aromatic compounds . For instance, fluorination increases the acidity of nitronyl nitroxides and correlates well with their redox potentials . The presence of intermolecular hydrogen bonds in crystals of benzyl 2,6-dihydroxy-3-nitrobenzoate suggests that 2,6-difluoro-3-nitrobenzoyl chloride might also form strong intermolecular interactions, which could influence its crystalline structure and stability .

Scientific Research Applications

Enhancing Detection of Estrogens

A study by Higashi et al. (2006) explored the use of derivatization reagents, including 4-nitrobenzoyl chloride, to enhance the detection of estrogens in biological fluids using liquid chromatography and mass spectrometry. This method significantly improved sensitivity and accuracy in measuring estrogen levels in serum and urine, useful for diagnosing fetoplacental function with small sample volumes and simple preparation procedures (Higashi et al., 2006).

Synthesis and Conformational Studies

Preston et al. (2003) investigated the synthesis and conformational properties of bisoxazoline, derived from 2-nitrobenzoyl chloride. This compound exhibited unique helical conformations in solution and the solid state, with potential implications in molecular design and materials science (Preston et al., 2003).

Ortho Effect in Solvolysis

Park and Kevill (2012) studied the ortho effect in the solvolysis of 2,6-difluorobenzoyl chloride. Their research highlighted the influence of substituents on the acyl carbon's reactivity, providing insights into reaction mechanisms and the electronic and steric effects of fluorine atoms (Park & Kevill, 2012).

Nickel-Catalyzed Grignard Cross-Coupling Reactions

Miyazaki et al. (2010) explored the role of nickel-catalyzed Grignard cross-coupling reactions, using reagents including aryl chlorides like 4-nitrobenzoyl chloride. This research contributes to the understanding of catalysts in organic synthesis, particularly in the formation of carbon-carbon bonds (Miyazaki et al., 2010).

Oxidation to Nitroso-Compounds

Nunno et al. (1970) described the oxidation of 2,6-difluoroaniline, which is closely related to 2,6-difluoro-3-nitrobenzoyl chloride, to nitroso-compounds. This study adds to the knowledge of chemical transformations and potential applications in synthetic chemistry (Nunno et al., 1970).

Safety And Hazards

2,6-Difluoro-3-nitrobenzoyl chloride is classified as dangerous. It has hazard statements H302, H312, H314, and H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

2,6-difluoro-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO3/c8-7(12)5-3(9)1-2-4(6(5)10)11(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMNSJGLMUMDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381848
Record name 2,6-difluoro-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-nitrobenzoyl chloride

CAS RN

260552-98-5
Record name 2,6-difluoro-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,6-difluoro-3-nitro-benzoic acid (48, 5.50 g, 27.1 mmol), thionyl chloride (20 mL, 300 mmol) is added, followed by N,N-dimethylformamide (0.1 mL, 2.0 mmol) and the reaction is heated in an oil bath at 80° C. After overnight reaction, the reaction mixture is concentrated under vacuum, azeotroped with toluene (2×) to provide the desired compound (49, 5.95 g).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Arora, JTM Linders, S Aci-Sèche, T Verheyen… - European Journal of …, 2023 - Elsevier
The mutation V600E in B-Raf leads to mitogen activated protein kinase (MAPK) pathway activation, uncontrolled cell proliferation, and tumorigenesis. ATP competitive type I B-Raf …
Number of citations: 6 www.sciencedirect.com
HK Lui, W Gao, KC Cheung, WB Jin, N Sun… - European Journal of …, 2019 - Elsevier
The rapid emergence of methicillin-resistant Staphylococcus aureus (MRSA) strains has undermined the therapeutic efficacy of existing β-lactam antibiotics (BLAs), prompting an urgent …
Number of citations: 29 www.sciencedirect.com
MS Abdel-Maksoud, EMH Ali, UM Ammar… - Bioorganic & Medicinal …, 2020 - Elsevier
Several pyrrolo[2,3-b]pyridine-based B-RAF inhibitors are well known and some of them are currently FDA approved as anticancer agents. Based on the structure of these FDA …
Number of citations: 11 www.sciencedirect.com
C Zhang, W Spevak, Y Zhang, EA Burton, Y Ma… - Nature, 2015 - nature.com
Oncogenic activation of BRAF fuels cancer growth by constitutively promoting RAS-independent mitogen-activated protein kinase (MAPK) pathway signalling 1 . Accordingly, RAF …
Number of citations: 346 www.nature.com

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